molecular formula C11H12ClNO3S B1235257 (R)-chlormezanone

(R)-chlormezanone

Cat. No.: B1235257
M. Wt: 273.74 g/mol
InChI Key: WEQAYVWKMWHEJO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-chlormezanone is the (R)-enantiomer of chlormezanone. It is an enantiomer of a (S)-chlormezanone.

Scientific Research Applications

1. Interaction Studies with Human Cells

(Wollina et al., 2005) investigated the interactions of chlormezanone racemate and its enantiomers with human keratinocytes and leukocytes. The study focused on the cytotoxicity of chlormezanone and its effects on cell proliferation, oxygen radicals production, and sulfoleukotrienes production. They found no significant cytotoxicity against human HaCaT keratinocytes and a dose-dependent suppression of ROS production by human leukocytes.

2. Investigation of Pharmacological Effects

A study by (Lockett & Patel, 1961) explored the analgesic action of chlormezanone in mice. They discovered that chlormezanone has its own analgesic effects and can enhance the analgesic effects of other drugs like morphine.

3. Metabolic Studies

(Köppel, Tenczer, & Wagemann, 1986) examined the metabolism of chlormezanone in humans, identifying several metabolites and degradation products in the urine. Their research contributes to understanding the metabolic pathways of chlormezanone in the human body.

4. Bioavailability and Dissolution Analysis

Research conducted by (Ali & Blume, 1987) involved the analysis of chlormezanone in human plasma for bioavailability studies, using HPLC methods. This study is crucial for understanding the pharmacokinetics of chlormezanone.

5. Optical Resolution and Characterization

(Allenmark & Thompson, 1987) described the optical resolution of chlormezanone on microcrystalline triacetylcellulose. This research is significant for the development of chiral drugs and understanding the properties of chlormezanone enantiomers.

Properties

Molecular Formula

C11H12ClNO3S

Molecular Weight

273.74 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one

InChI

InChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3/t11-/m1/s1

InChI Key

WEQAYVWKMWHEJO-LLVKDONJSA-N

Isomeric SMILES

CN1[C@H](S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl

SMILES

CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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